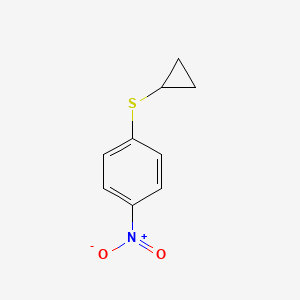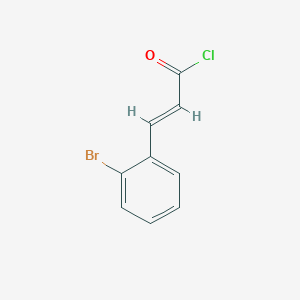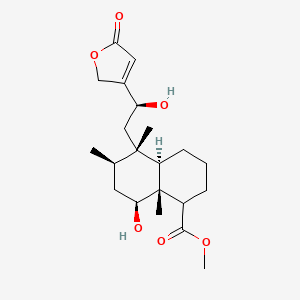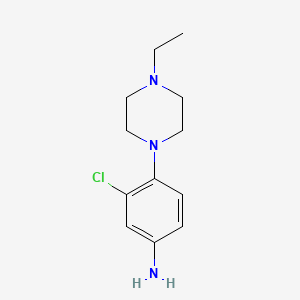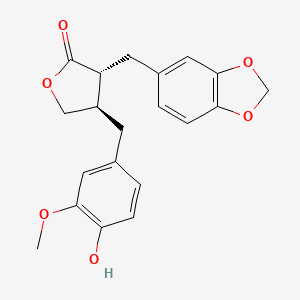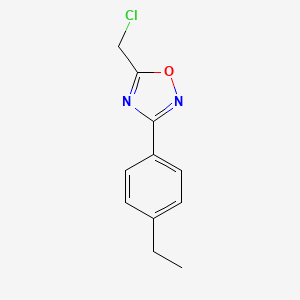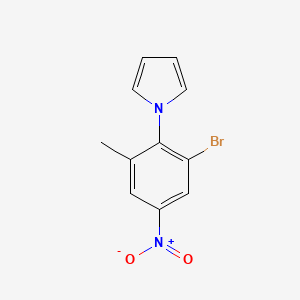
1-(2-bromo-6-methyl-4-nitrophenyl)-1H-pyrrole
Overview
Description
The compound “2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulphonate” is a solid substance with a molecular weight of 364.1 . Another related compound is “2-Bromo-6-methyl-4-nitroanisole” which has a molecular weight of 246.06 .
Physical and Chemical Properties Analysis
The physical form of “2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulphonate” is solid and it should be stored at ambient temperature . The same applies to "2-Bromo-6-methyl-4-nitroanisole" .Scientific Research Applications
Synthesis and Characterization of Conducting Polymers
1-(2-Bromo-6-Methyl-4-Nitrophenyl)-1H-Pyrrole has been utilized in the synthesis of new soluble conducting polymers. These polymers exhibit desirable characteristics such as solubility in common organic solvents, a notable molecular weight, and a defined electronic band gap. The polymers display promise in electrochromic devices due to their significant switching ability, evidenced by their performance in spectroelectrochemistry analysis (Variş et al., 2006).
Molecular Structure and Bonding Studies
The compound has been investigated for its molecular structure, particularly focusing on the formation of hydrogen-bonded dimers and chains of rings built from N-H...N and C-H...π(pyridine) hydrogen bonds. These studies are crucial for understanding the complex molecular interactions and structural conformations of the compound (Quiroga et al., 2010).
Applications in Organic Nonlinear Optical Materials
This compound derivatives have been synthesized and their polymorphs have been investigated for applications in organic nonlinear optical materials. These derivatives exhibit large macroscopic nonlinearity, making them suitable for applications in nonlinear optics, such as in devices that require second harmonic generation (Kwon et al., 2008).
Electron Transfer in Polymer Solar Cells
The compound has been studied for its role in the electron transfer process in polymer solar cells. Adding this compound to the active layer of polymer solar cells has shown to improve the power conversion efficiency significantly. This improvement is attributed to the formation of charge transfer complexes, which enhance excitonic dissociation at the donor-acceptor interface and reduce excitonic recombination (Fu et al., 2015).
Synthesis and Characterization of Antimicrobial Agents
Research has also been directed towards synthesizing novel pyrrole derivatives from this compound, aiming to develop antimicrobial agents with potent activity and minimal side effects. These derivatives have shown promising results in antimicrobial activity, indicating the compound's potential in developing new therapeutic agents (Shaikh et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
1-(2-bromo-6-methyl-4-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSTWSHCHGLELK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001253854 | |
| Record name | 1-(2-Bromo-6-methyl-4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860650-89-1 | |
| Record name | 1-(2-Bromo-6-methyl-4-nitrophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860650-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-6-methyl-4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001253854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



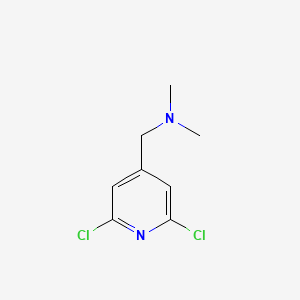
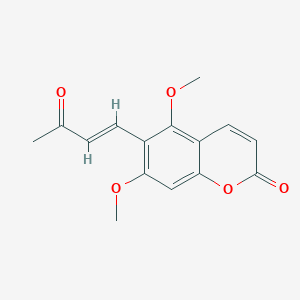


![4-chloro-5H-pyridazino[4,5-b]indole](/img/structure/B3038288.png)
